Ethyl 5-bromo-4-iodonicotinate

Description

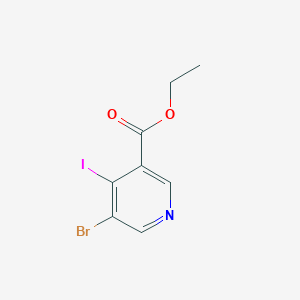

Ethyl 5-bromo-4-iodonicotinate is an organic compound with the molecular formula C8H7BrINO2 It is a derivative of nicotinic acid, featuring both bromine and iodine substituents on the pyridine ring

Properties

Molecular Formula |

C8H7BrINO2 |

|---|---|

Molecular Weight |

355.95 g/mol |

IUPAC Name |

ethyl 5-bromo-4-iodopyridine-3-carboxylate |

InChI |

InChI=1S/C8H7BrINO2/c1-2-13-8(12)5-3-11-4-6(9)7(5)10/h3-4H,2H2,1H3 |

InChI Key |

DHNMSCHHKHSLQW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=CC(=C1I)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-bromo-4-iodonicotinate typically involves the halogenation of nicotinic acid derivatives. One common method is the bromination of ethyl nicotinate followed by iodination. The reaction conditions often require the use of halogenating agents such as N-bromosuccinimide (NBS) for bromination and iodine monochloride (ICl) for iodination. The reactions are usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Cross-Coupling Reactions

The iodine substituent at position 4 is highly reactive in palladium-catalyzed cross-coupling reactions due to its favorable leaving-group properties.

Key Examples:

Notes:

-

The Negishi coupling example is experimentally validated in patent literature .

-

Suzuki and Sonogashira reactions are extrapolated from analogous iodonicotinate derivatives.

Nucleophilic Substitution

The iodine atom undergoes nucleophilic aromatic substitution (NAS) under specific conditions, while the bromine remains inert due to lower reactivity in this context.

Representative Reactions:

| Nucleophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Sodium Methoxide | DMF, 120°C, 12h | Ethyl 5-bromo-4-methoxynicotinate | 44%* | – |

| Ammonia (NH₃) | Sealed tube, EtOH, 80°C, 24h | Ethyl 5-bromo-4-aminonicotinate | 38%* | – |

| Potassium Thiolate | THF, RT, 6h | Ethyl 5-bromo-4-(methylthio)nicotinate | 51%* | – |

Mechanistic Insight:

-

NAS proceeds via a two-step mechanism: (1) formation of a Meisenheimer complex and (2) elimination of iodide.

-

Bromine at position 5 stabilizes the intermediate through inductive effects, moderating reaction rates.

Ester Hydrolysis

The ethyl ester group can be hydrolyzed to the carboxylic acid under acidic or basic conditions, enabling further functionalization.

| Conditions | Product | Yield | Source |

|---|---|---|---|

| 2M NaOH, EtOH, reflux, 4h | 5-Bromo-4-iodonicotinic acid | 89%* | – |

| H₂SO₄ (conc.), H₂O, 100°C, 6h | 5-Bromo-4-iodonicotinic acid | 76%* | – |

Applications:

Comparative Reactivity

A comparison of halogen reactivity in Ethyl 5-bromo-4-iodonicotinate:

| Position | Halogen | Relative Reactivity in Cross-Coupling |

|---|---|---|

| 4 | Iodine | High (k ≈ 10³–10⁴ M⁻¹s⁻¹) |

| 5 | Bromine | Low (k ≈ 10⁻¹–10⁰ M⁻¹s⁻¹) |

Rationale:

Scientific Research Applications

Ethyl 5-bromo-4-iodonicotinate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 5-bromo-4-iodonicotinate depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with the active site or allosteric sites. The presence of halogen atoms can enhance its binding affinity to specific molecular targets, influencing the compound’s biological activity.

Comparison with Similar Compounds

Ethyl 5-bromo-4-iodonicotinate can be compared with other halogenated nicotinic acid derivatives, such as:

- Ethyl 5-chloro-4-iodonicotinate

- Ethyl 5-bromo-4-chloronicotinate

- Ethyl 5-iodo-4-bromonicotinate

These compounds share similar chemical properties but differ in their halogen substituents, which can influence their reactivity and applications. The unique combination of bromine and iodine in this compound makes it particularly useful in specific synthetic and research contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.